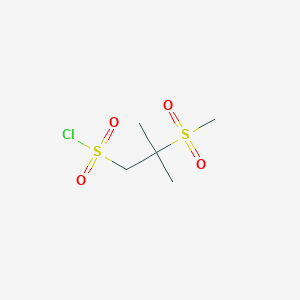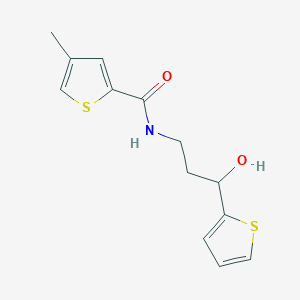
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(3-hydroxy-3-(thiophen-2-yl)propyl)-4-methylthiophene-2-carboxamide" is a thiophene derivative, which is a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Thiophene derivatives are known for their stability and ability to participate in various chemical reactions, making them valuable for synthetic chemistry.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and various conditions to ensure the correct regioselectivity and functional group incorporation. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involved successive direct lithiations and a bromination reaction, starting from thiophene, with an overall yield of 47% . Similarly, the synthesis of N-(3-hydroxyphenyl)-4-methyl-2-phenylthiazole-5-carboxamide, which shares structural features with c-Met inhibitors, was achieved through a rapid and high-yield synthetic route involving reduction and nucleophilic substitution reactions .
Molecular Structure Analysis
Thiophene derivatives often exhibit interesting molecular structures stabilized by intramolecular and intermolecular interactions. For example, the structures of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide are stabilized by extensive intramolecular hydrogen bonds . The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, another thiophene derivative, is also stabilized by hydrogen bond interactions .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, such as nitration, which can lead to the formation of different isomers as seen in the nitration of methyl-3-hydroxythiophene-2-carboxylate . The reactivity of these compounds allows for the formation of diverse structures, including the thieno[3,4-b][1,4]oxazine ring system, which was synthesized from derivatives of the 4-nitro isomer .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the compound N-butylthiophene-3-carboxamide exhibits a planar orientation between the N-butylcarboxamide group and the aromatic thiophene ring, which affects its hydrogen bonding and overall molecular conformation . The novel pyrazole derivative 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C, and its molecular geometry and electronic structure were optimized using ab-initio methods .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Thiophene derivatives have been synthesized and characterized, demonstrating potential for development as novel antimicrobial agents with antibiofilm properties. The significance of these derivatives, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, points to the utility in addressing biofilm-related infections (Limban, Marutescu, & Chifiriuc, 2011).
- Research into the chemical and spectroscopic properties of 3-hydroxythiophene systems reveals insights into their reactivity and potential for regioselective modifications. Such studies pave the way for the development of new materials with tailored properties (Hunter & Mcnab, 2010).
- Studies on cationic polythiophenes highlight their DNA-binding capabilities, suggesting applications in gene delivery and theranostics. The synthesis of water-soluble derivatives like poly(N,N,N-trimethyl-3-(2-(thiophen-3-yl)acetamido)propan-1-aminium iodide) reflects the potential for bioconjugation and biomedical applications (Carreon, Santos, Matson, & So, 2014).
Applications in Materials Science
- The exploration of thiophene derivatives for photostabilization of poly(vinyl chloride) (PVC) reveals their utility in enhancing the durability of PVC materials against UV-induced degradation. This application is crucial for extending the lifespan of PVC products in outdoor environments (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
- Polythiophene derivatives, such as poly(2-thiophen-3-yl-malonic acid), have been investigated for their solubility in aqueous solutions and thermal stability. These materials offer promising applications in electrodialysis, wastewater treatment, and ion-selective membranes for biomedical uses, thanks to their semiconductor properties and unique surface characteristics (Bertran, Armelin, Estrany, Gomes, Torras, & Alemán, 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S2/c1-9-7-12(18-8-9)13(16)14-5-4-10(15)11-3-2-6-17-11/h2-3,6-8,10,15H,4-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKWLVDDGYPQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCCC(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2506397.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)
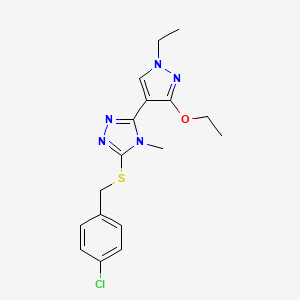
![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2506404.png)
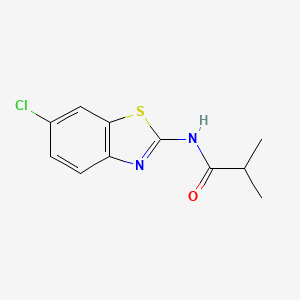
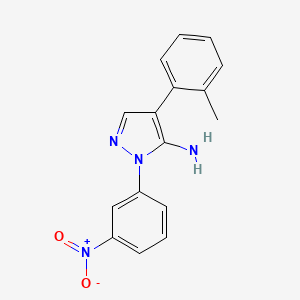
![Methyl 5-methyl-4-[(4-methyl-6-oxobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2506408.png)
![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)
